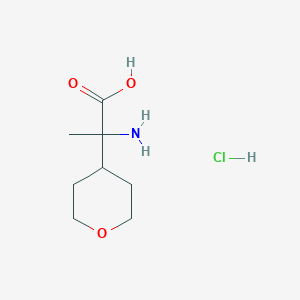

2-Amino-2-(oxan-4-yl)propanoic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(oxan-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-8(9,7(10)11)6-2-4-12-5-3-6;/h6H,2-5,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFQURLZXRWLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Retrosynthetic Analysis and Strategic Disconnections for the Oxane-Containing Alpha-Amino Acid Scaffold

The retrosynthetic analysis of 2-Amino-2-(oxan-4-yl)propanoic acid hydrochloride hinges on the formation of the sterically congested quaternary α-carbon center. The primary disconnection strategies involve severing the bonds connected to this crucial carbon atom.

A primary and highly effective disconnection strategy is the Strecker synthesis pathway. This approach disconnects the amino and carboxylate groups, leading back to a ketone precursor, in this case, tetrahydropyran-4-one . This ketone serves as a readily available and key starting material. The Strecker synthesis is a powerful method for the formation of α,α-disubstituted amino acids. wikipedia.orgorganic-chemistry.org

Another significant retrosynthetic approach involves the disconnection of one of the C-C bonds at the α-carbon. This strategy could utilize a glycine enolate equivalent bearing an oxane moiety, which would then be alkylated. However, the steric hindrance of the oxane group makes this approach more challenging.

A further disconnection strategy could involve the formation of the oxane ring at a later stage of the synthesis, starting from an acyclic amino acid precursor. This would require a diastereoselective cyclization step to form the tetrahydropyran (B127337) ring with the correct stereochemistry.

Development of Stereoselective and Enantioselective Synthetic Pathways

The creation of the chiral center at the α-carbon with high enantiopurity is a critical aspect of the synthesis of 2-Amino-2-(oxan-4-yl)propanoic acid. Several stereoselective methods have been developed to address this challenge.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of the synthesis. wikipedia.org In the context of the Strecker synthesis, a chiral amine can be used to form a chiral imine intermediate from tetrahydropyran-4-one. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, directed by the chiral auxiliary. nih.gov

One notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction. This method often leads to a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, affording high diastereomeric excess. nih.gov

| Chiral Auxiliary | Aldehyde/Ketone | Cyanide Source | Diastereomeric Ratio (d.r.) | Reference |

| (R)-Phenylglycine amide | Pivaldehyde | NaCN | >99:1 | nih.gov |

| (S)-1-(4-methoxyphenyl)ethylamine | Various aryl aldehydes | NaCN | High d.r. (crystalline products) | nih.gov |

Following the diastereoselective cyanide addition, the auxiliary can be cleaved, and the nitrile group is hydrolyzed to yield the desired enantiomerically enriched α-amino acid. Oxazolidinones, popularized by Evans, are another class of chiral auxiliaries that have been widely used in the asymmetric synthesis of amino acids, particularly for controlling aldol (B89426) and alkylation reactions. wikipedia.orgdigitellinc.com

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. nih.govrug.nl For the synthesis of α,α-disubstituted amino acids, catalytic asymmetric Strecker reactions are particularly relevant. researchgate.net

Chiral catalysts, such as those based on titanium, aluminum, or cinchona alkaloids, can effectively catalyze the enantioselective addition of cyanide to imines. researchgate.net For instance, a tethered bis(8-quinolinolato) aluminum complex has shown efficacy in the dual-activation asymmetric Strecker reaction of both aldimines and ketimines. organic-chemistry.org

| Catalyst | Substrate | Cyanide Source | Enantiomeric Excess (e.e.) | Reference |

| Chiral Titanium Complex | Imines | TMSCN | High e.e. | organic-chemistry.org |

| Cinchona-based catalyst | Cyclic (Z)-aldimines | Ethyl cyanoformate | up to >99% e.e. | researchgate.net |

Diastereoselective Control in Cyclization and Functionalization Steps

When the synthetic strategy involves the late-stage formation of the oxane ring, diastereoselective control during the cyclization process is paramount. Intramolecular oxa-Michael additions or Prins-type cyclizations of acyclic precursors are potential routes where stereocontrol is crucial. researchgate.net The stereochemistry of existing chiral centers in the acyclic precursor can direct the formation of the new stereocenters in the tetrahydropyran ring.

Furthermore, the diastereoselective functionalization of a pre-existing tetrahydropyran ring can be a viable strategy. For example, the stereoselective installation of an amino or carboxylate precursor onto the oxane ring at a later synthetic stage. nih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to a scalable process requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. rsc.orgresearchgate.net

Solvent Effects and Temperature Control

Solvent and temperature are critical parameters that can significantly influence the stereoselectivity and reaction rate. In diastereoselective reactions, the choice of solvent can affect the conformational equilibrium of the transition states, thereby altering the diastereomeric ratio of the product. For instance, in certain asymmetric alkylations, a switch in solvent can even lead to the opposite diastereomer.

Temperature control is also essential. Lowering the temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also lead to a decrease in the reaction rate, necessitating a balance between selectivity and reaction time.

The following table provides illustrative examples of how solvent and temperature can influence stereoselective reactions in amino acid synthesis:

| Reaction Type | Solvent | Temperature (°C) | Outcome |

| Asymmetric Alkylation | THF | -78 | High diastereoselectivity |

| Asymmetric Alkylation | Toluene | 0 | Lower diastereoselectivity |

| Catalytic Strecker Reaction | CH2Cl2 | Room Temperature | Good yield and enantioselectivity |

| Catalytic Strecker Reaction | Methanol | 0 | Improved enantioselectivity |

Catalyst Loading and Ligand Design

The asymmetric synthesis of quaternary α-amino acids, such as this compound, heavily relies on the use of chiral catalysts to control stereochemistry. The design of the ligand coordinated to a metal center is paramount for inducing high enantioselectivity.

Ligand Design: The choice of ligand is critical for creating a chiral environment around the catalyst's active site. For the synthesis of amino acids, C2-symmetric diphosphine ligands like DiPAMP, BINAP, and DuPhos have historically been successful, particularly in asymmetric hydrogenations. nih.gov More recently, bisoxazoline (BOX) ligands have emerged as a versatile class because their electronic and steric properties can be readily tuned by varying the substituents on the oxazoline (B21484) ring and the backbone connecting them. nih.gov For a substrate containing an oxane ring, ligands must be designed to accommodate its steric bulk while effectively differentiating between the prochiral faces of the synthetic intermediate.

Catalyst Loading: Catalyst loading represents a balance between reaction rate, yield, and economic viability. High catalyst loading can accelerate the reaction but increases costs and the potential for metal contamination in the final product. In industrial processes, catalyst loading is typically minimized. For example, highly efficient catalytic systems, such as certain iridium or rhodium complexes, can operate at very low loadings, sometimes in the parts-per-million (ppm) range. frontiersin.org Optimization studies are crucial to determine the lowest effective catalyst concentration that maintains a high reaction rate and enantioselectivity.

Below is an illustrative table of ligands commonly used in the asymmetric synthesis of amino acids, which could be adapted for the target compound.

| Ligand Type | Common Ligands | Metal | Typical Application |

| Diphosphine | BINAP, DuPhos, DiPAMP | Rh, Ru, Pd | Asymmetric Hydrogenation, C-C Coupling |

| Bisoxazoline | BOX, PyBOX | Cu, Zn, Pd | Cyclopropanation, Aldol Reactions, Allylic Alkylation |

| P,N-Ligands | PHOX | Pd, Ir | Asymmetric Allylic Alkylation, Hydrogenation |

| Chiral Phosphoric Acids (CPA) | TRIP, SPINOL-PA | (Metal-Free) | Asymmetric Additions to Imines |

This table presents general examples and not specific data for the synthesis of this compound.

Reaction Kinetics and Process Monitoring

Understanding reaction kinetics is fundamental for process optimization, safety, and scale-up. For a multi-step synthesis, such as the Strecker or Bucherer-Bergs reactions which are plausible routes to the target compound, kinetic studies would involve monitoring the concentration of reactants, intermediates, and products over time. medschoolcoach.comnih.gov

Process Monitoring: Real-time monitoring of the reaction is essential for control and optimization. Process Analytical Technology (PAT) tools are often employed for this purpose. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for offline analysis of reaction samples to determine composition. For real-time, in-situ monitoring, spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are often preferred as they can provide continuous data on the concentration of key species without requiring sample extraction.

The following table outlines common monitoring techniques applicable to amino acid synthesis.

| Technique | Mode | Information Provided | Advantages |

| HPLC | Offline/Online | Concentration of reactants, intermediates, products, and impurities | High accuracy and sensitivity |

| NMR Spectroscopy | Offline | Structural confirmation, reaction conversion | Detailed structural information |

| FTIR/Raman Spectroscopy | Online (In-situ) | Real-time concentration of functional groups | Non-invasive, continuous data |

| Mass Spectrometry | Offline/Online | Molecular weight confirmation, impurity profiling | High sensitivity and specificity |

This table describes general process monitoring techniques, not a specific application to the synthesis of this compound.

Novel Synthetic Route Development and Exploration of Alternative Precursors

Given the absence of a dedicated synthetic route in the literature, development would likely start from established methods for producing quaternary α-amino acids. nih.gov

Novel Synthetic Routes: The most direct and established methods for synthesizing α,α-disubstituted amino acids are the Strecker and Bucherer-Bergs reactions. nih.govwikipedia.org Both methods can utilize a ketone as a starting material. An asymmetric variant of the Strecker reaction, using a chiral auxiliary or a chiral catalyst, would be a primary approach to obtain an enantiomerically pure product. wikipedia.org Another potential route could involve the alkylation of a Schiff base of a simpler amino acid ester, using a chiral phase-transfer catalyst to control the stereochemistry of the newly formed quaternary center.

Exploration of Alternative Precursors: The logical precursor for the synthesis of this compound via a Strecker or Bucherer-Bergs reaction would be 1-(oxan-4-yl)ethan-1-one . This ketone contains the required oxane ring and the carbon backbone that would be functionalized to create the final amino acid. The development process would involve synthesizing this precursor and then optimizing its conversion to the target α-aminonitrile or hydantoin (B18101) intermediate. wikipedia.orgorganic-chemistry.org Alternative strategies might explore building the oxane ring onto a pre-existing amino acid framework, though this would likely involve a more complex, multi-step synthesis.

A comparison of plausible synthetic routes is outlined below.

| Synthetic Route | Key Precursor | Key Reagents | Advantages | Challenges |

| Asymmetric Strecker Synthesis | 1-(oxan-4-yl)ethan-1-one | Chiral amine/catalyst, Cyanide source | Convergent, well-established | Use of highly toxic cyanide, stereocontrol can be difficult |

| Bucherer-Bergs Reaction | 1-(oxan-4-yl)ethan-1-one | (NH₄)₂CO₃, KCN | One-pot, high yields for hydantoins | Produces a racemic hydantoin requiring resolution, harsh hydrolysis conditions |

| Asymmetric Alkylation | Glycine Schiff base Ni(II) complex | 4-(1-bromoethyl)oxane, Chiral ligand | Avoids free cyanide, good stereocontrol reported for other substrates nih.gov | Synthesis of the alkylating agent, potential for side reactions |

This table is a conceptual comparison of potential routes and does not represent published data for the target compound.

Implementation of Green Chemistry Principles in Synthetic Protocols

Applying the principles of green chemistry is crucial for developing sustainable and environmentally responsible synthetic processes. researchgate.net For a potential synthesis of this compound, several green chemistry principles could be implemented.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions like the Strecker synthesis are often highly atom-economical. organic-chemistry.org

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical CO₂. While the Strecker synthesis traditionally uses toxic cyanide, research into catalytic, cyanide-free routes or methods using safer cyanide sources is an active area. organic-chemistry.org

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents, as they are used in small amounts and can be recycled and reused. frontiersin.org The development of highly active and recyclable heterogeneous catalysts would be a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy input compared to conventional heating. mdpi.com

Waste Prevention: Optimizing reactions to minimize the formation of byproducts and developing efficient purification methods, such as crystallization over chromatography, can significantly reduce waste generation.

The integration of these principles from the initial stages of route design is essential for creating a truly sustainable manufacturing process. frontiersin.org

Chemical Reactivity and Mechanistic Investigations

Exploration of Reaction Pathways and Intermediate Species

The reactivity of 2-Amino-2-(oxan-4-yl)propanoic acid hydrochloride centers on transformations of its amino and carboxyl functionalities. The oxane ring, being a saturated ether, is generally stable under conditions typically used for amino acid modifications.

Key reaction pathways include:

N-Functionalization: The primary amino group, after neutralization of the hydrochloride salt, serves as a potent nucleophile. It readily participates in amidation (acylation) reactions with activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form peptide bonds or N-acyl derivatives. Other common transformations include alkylation and sulfonylation .

C-Functionalization: The carboxylic acid moiety can undergo esterification when treated with an alcohol, typically under acidic catalysis. This reaction is often facilitated by reagents like thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride intermediate. google.comAmide bond formation can also be initiated from the carboxyl group using coupling agents to react with an amine.

Decarboxylation: While requiring elevated temperatures, thermal decarboxylation can occur, leading to the formation of a corresponding amine, though this is a less common synthetic transformation.

During these reactions, several transient intermediate species are formed. In acylation reactions, a tetrahedral intermediate is generated at the carbonyl carbon. Esterification reactions also proceed through a similar tetrahedral intermediate. Mechanistic pathways that might involve the α-chiral center could theoretically proceed through transient carbocation or carbanion intermediates, although such pathways are generally disfavored under standard derivatization conditions.

Kinetic Studies of Derivatization and Transformation Reactions

While specific kinetic data for this compound are not extensively documented in publicly available literature, the kinetics of its derivatization can be inferred from studies on structurally related amino acids. The rate of reactions is primarily influenced by steric and electronic factors.

The presence of the bulky oxane ring at the α-position introduces significant steric hindrance around the reactive centers. This is expected to decrease the rate constants for both N-acylation and esterification reactions when compared to smaller α-amino acids like alanine (B10760859) or glycine. Consequently, the activation energy for these transformations would likely be higher.

Table 1: Predicted Kinetic Influences on the Derivatization of this compound

| Reaction Type | Controlling Factor | Predicted Kinetic Effect (Compared to Alanine) | Rationale |

|---|---|---|---|

| N-Acylation | Steric Hindrance | Slower Reaction Rate | The oxane ring impedes the nucleophilic attack of the amino group. |

| Esterification | Steric Hindrance | Slower Reaction Rate | The oxane ring hinders the approach of the alcohol to the carboxyl group. |

| General Derivatization | Solvent Polarity | Rate is solvent-dependent | Reaction rates are influenced by the stabilization of intermediates and transition states. |

| General Derivatization | Temperature | Increased Rate with Temperature | Follows general principles of chemical kinetics (Arrhenius equation). |

Stability Studies Under Various Chemical Conditions Relevant to Research Applications

The stability of this compound is a key parameter for its handling, storage, and application. The compound is generally stable under a range of conditions.

pH Stability: As a salt of a strong acid (HCl) and a weak base (the amino group), the compound is stable in acidic to neutral aqueous solutions. In basic solutions, the free amino acid is generated. The ether linkage of the oxane ring is resistant to hydrolysis under all but very strong acidic conditions.

Thermal Stability: The hydrochloride salt is a crystalline solid and is expected to be stable at ambient temperatures. At elevated temperatures, decomposition may occur, potentially initiated by decarboxylation.

Oxidative/Reductive Stability: The molecule lacks functional groups that are highly susceptible to common oxidizing or reducing agents. The saturated oxane ring and the amino and carboxyl groups are relatively robust.

Table 2: General Stability Profile of this compound

| Condition | Expected Stability | Potential Side Reactions |

|---|---|---|

| Strong Acid (e.g., 6M HCl, reflux) | Moderate | Potential for slow oxane ring opening. |

| Strong Base (e.g., 6M NaOH, reflux) | High | Generally stable. |

| Common Oxidants (e.g., H₂O₂, ambient) | High | Resistant to mild oxidation. |

| Catalytic Hydrogenation (e.g., H₂/Pd) | High | No readily reducible functional groups. |

Role of the Hydrochloride Salt in Reactivity and Crystallization

The formation of a hydrochloride salt has a profound impact on the physical and chemical properties of the amino acid.

Reactivity: The protonation of the amino group to form an ammonium (B1175870) chloride salt serves as a protecting group, preventing it from acting as a nucleophile. To engage the amino group in a reaction, it must first be neutralized with a base. Conversely, the acidic nature of the salt can catalyze reactions of the carboxyl group, such as esterification. google.com

Crystallization: Amino acid hydrochlorides are typically crystalline solids, which is advantageous for purification via recrystallization. ru.nl The salt form generally enhances water solubility compared to the zwitterionic free amino acid. The dissolution of the hydrochloride salt in certain solvents can alter the phase equilibrium, sometimes leading to the crystallization of the neutral amino acid. ru.nlrsc.org The ionic interactions within the crystal lattice provided by the hydrochloride contribute to a stable, well-defined solid form.

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization

Spectroscopic methods are essential for probing the molecular structure and environment of the compound.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution NMR spectroscopy would be the primary method for elucidating the compound's structure in solution. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY) would be necessary. These experiments would allow for the unambiguous assignment of all proton and carbon signals.

For instance, NOESY or ROESY experiments would be critical in determining the stereochemistry and preferred conformation of the oxane ring and its orientation relative to the amino acid moiety by measuring through-space proton-proton interactions. The dynamics of the oxane ring, such as chair-chair interconversion, could also be investigated using variable temperature NMR studies.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule's functional groups. For 2-Amino-2-(oxan-4-yl)propanoic acid hydrochloride, these spectra would be expected to show characteristic bands for the amine hydrochloride (N-H stretching and bending), the carboxylic acid (C=O and O-H stretching), and the C-O-C ether linkage of the oxane ring. Shifts in the positions and broadening of these bands, particularly the N-H and O-H stretches, would provide evidence for and insight into the nature of intra- and intermolecular hydrogen bonding.

A hypothetical data table for the principal vibrational modes is presented below for illustrative purposes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Ammonium (B1175870) (NH₃⁺) | Symmetric/Asymmetric Stretching | 3200-2800 | 3200-2800 |

| Ammonium (NH₃⁺) | Bending | ~1600-1500 | ~1600-1500 |

| Carboxylic Acid (C=O) | Stretching | ~1730-1700 | ~1730-1700 |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Weak |

| Oxane (C-O-C) | Asymmetric Stretching | ~1100 | Weak |

| Alkane (C-H) | Stretching | 3000-2850 | 3000-2850 |

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Since 2-Amino-2-(oxan-4-yl)propanoic acid possesses a chiral center at the α-carbon, chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration (R or S). By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both enantiomers, the absolute stereochemistry could be confidently assigned.

X-ray Crystallographic Analysis of Solid-State Conformations and Packing Arrangements

A single-crystal X-ray diffraction study would provide the most definitive picture of the compound's solid-state structure. This technique would yield precise atomic coordinates, bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the preferred conformation of the molecule in the crystalline state.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure would be crucial for analyzing the three-dimensional network of intermolecular interactions that stabilize the crystal lattice. Of particular importance would be the hydrogen bonds involving the ammonium group, the carboxylic acid, and the chloride counter-ion. The oxygen atom of the oxane ring could also potentially act as a hydrogen bond acceptor. Understanding these networks is key to rationalizing the compound's physical properties, such as melting point and solubility.

Polymorphism and Co-crystallization Studies

Further research could investigate the possibility of polymorphism—the ability of the compound to crystallize in different solid-state forms. Different polymorphs can have distinct physical properties. Co-crystallization studies, where the compound is crystallized with another molecule (a co-former), could also be explored to modify its physicochemical properties through the formation of new hydrogen bonding networks.

Conformational Landscape Analysis of the Oxane Ring and Propanoic Acid Moiety

The conformational flexibility of this compound is largely dictated by the oxane (tetrahydropyran) ring. Similar to cyclohexane, the oxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents on the ring can occupy either axial or equatorial positions.

The propanoic acid moiety, being a bulky substituent, will preferentially occupy the equatorial position to alleviate steric hindrance that would arise from 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This preference for the equatorial position is a well-established principle in the conformational analysis of substituted six-membered rings. The chair conformation is in dynamic equilibrium with other higher-energy conformations such as the boat and twist-boat forms. However, the energy barrier for ring inversion from one chair form to another is substantial, making the chair conformation the most populated state at room temperature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational preferences. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. For instance, a large coupling constant is typically observed for diaxial protons, while smaller coupling constants are characteristic of axial-equatorial and diequatorial interactions.

Table 1: Predicted Conformational Data for the Oxane Ring of this compound

| Parameter | Axial Conformer | Equatorial Conformer |

| Relative Energy | Higher | Lower (More Stable) |

| Key Dihedral Angles | Characterized by gauche interactions | Characterized by anti-periplanar arrangements |

| Predicted Proton NMR Coupling Constants (Hz) | J(H-C4, H-C3/5 axial) ~ 10-13 Hz | J(H-C4, H-C3/5 equatorial) ~ 2-5 Hz |

Note: The data in this table are illustrative and based on theoretical principles and data from analogous 4-substituted oxane structures.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are indispensable for the structural confirmation and elucidation of fragmentation pathways of this compound. In a typical ESI-MS/MS experiment, the molecule is first protonated to form the molecular ion [M+H]⁺. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner.

The fragmentation of protonated amino acids commonly involves the neutral loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the propanoic acid moiety. nih.govresearchgate.netresearchgate.netnih.govnih.gov The oxane ring can also undergo characteristic fragmentation, often initiated by an alpha-cleavage adjacent to the ring oxygen.

The primary fragmentation pathways for this compound are expected to include:

Loss of water (-18 Da): Dehydration is a common fragmentation pathway for amino acids.

Loss of ammonia (-17 Da): Elimination of the amino group is another characteristic fragmentation.

Decarboxylation (-44 Da): Loss of CO₂ from the carboxylic acid group.

Ring Opening/Cleavage: Fragmentation of the oxane ring, potentially through alpha-cleavage, leading to a variety of smaller fragment ions.

By analyzing the mass-to-charge ratio (m/z) of the resulting fragment ions, the connectivity of the atoms within the molecule can be deduced, confirming its structure.

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound

| m/z of Precursor Ion [M+H]⁺ | m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

| 176.1 | 158.1 | H₂O | Ion resulting from dehydration |

| 176.1 | 159.1 | NH₃ | Ion resulting from loss of ammonia |

| 176.1 | 132.1 | CO₂ | Ion resulting from decarboxylation |

| 176.1 | 130.1 | H₂O + CO | Immonium ion after dehydration and decarbonylation |

| 176.1 | 85.1 | C₄H₈NO₂ | Oxonium ion from ring fragmentation |

Note: The m/z values in this table are theoretical and based on the expected fragmentation patterns of amino acids and cyclic ethers. The exact fragmentation pattern and ion abundances would need to be confirmed by experimental data.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule. For a compound like 2-Amino-2-(oxan-4-yl)propanoic acid hydrochloride, these calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

A comprehensive conformational analysis would be the first step in a computational study. This would involve identifying all possible low-energy shapes (conformers) of the molecule. By calculating the relative energies of these conformers, researchers can predict the most stable three-dimensional structures the molecule is likely to adopt. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape.

Quantum chemistry software can predict spectroscopic data. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms would aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure. Similarly, the calculation of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectroscopy data to identify characteristic vibrational modes of the functional groups present in the molecule. Without experimental or computational data, a table of these parameters cannot be constructed.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. Mapping the electron density would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing clues about how it might interact with other chemical species.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a solvent, typically water, to mimic physiological conditions. These simulations track the movements of every atom over time, providing a dynamic picture of how the molecule interacts with its surroundings. MD studies would be invaluable for understanding its solubility, hydration, and how it might orient itself when approaching a biological target.

In Silico Prediction of Potential Reactivity and Transformation Mechanisms

Computational tools can be used to predict the potential chemical reactions the molecule might undergo. By simulating reaction pathways and calculating the energy barriers for these transformations, chemists can identify the most likely metabolic products or degradation pathways. This is a critical step in the early stages of drug development.

Ligand-Based and Structure-Based Computational Design of Analogues

In the context of drug discovery, computational methods are essential for designing new molecules (analogues) with potentially improved properties.

Ligand-based design would involve using the structure of this compound as a template. By comparing it to other molecules with known activities, computational models could predict which modifications to the structure might enhance a desired biological effect.

Structure-based design would be applicable if the biological target of the molecule is known. Using techniques like molecular docking, scientists could simulate how the compound fits into the active site of a protein. This information would then guide the design of new analogues that bind more effectively to the target, potentially leading to more potent and selective drugs.

Derivatization Strategies and Analogues for Research Probes

Synthesis of Peptidomimetics and Conformationally Constrained Analogues

The incorporation of non-proteinogenic amino acids like 2-Amino-2-(oxan-4-yl)propanoic acid into peptide sequences is a cornerstone of peptidomimetic design. researchgate.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov One primary strategy to achieve this is through solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acid residues to a growing chain on an insoluble polymer support. nih.govsigmaaldrich.com

By replacing a natural amino acid with 2-Amino-2-(oxan-4-yl)propanoic acid, researchers can introduce unique structural features. The oxane ring, in particular, imparts a degree of conformational rigidity. Further constraining the molecule's flexibility can lead to higher receptor selectivity and affinity. researchgate.net This can be achieved through several methods:

Cyclization: Creating cyclic peptides by forming a covalent bond between the side chains of different amino acid residues within the sequence. researchgate.netnih.gov This drastically limits the accessible conformational space.

Incorporation of Rigid Moieties: Introducing other non-coded amino acids with inherently restricted structures, such as 2-aminoindan-2-carboxylic acid (Aic), can further lock the peptide backbone into a specific conformation. nih.gov

Backbone Modifications: Altering the standard amide bonds of the peptide backbone is a common tactic to increase stability and influence conformation. researchgate.net

The synthesis of such analogues allows for a systematic exploration of the conformational requirements for biological activity.

Table 1: Hypothetical Conformationally Constrained Analogues

| Analogue Type | Modification Strategy | Rationale |

|---|---|---|

| Cyclic Peptide | Cyclization of a peptide containing 2-Amino-2-(oxan-4-yl)propanoic acid with another residue (e.g., Aspartic Acid). | To drastically reduce conformational freedom and enhance receptor selectivity. researchgate.net |

| Dipeptide Mimetic | Incorporation into a dipeptide with a conformationally rigid partner like 2-aminotetralin-2-carboxylic acid (Atc). | To create a localized conformational lock and study its effect on binding. nih.gov |

| Backbone-Modified Peptide | Replacement of a standard amide bond adjacent to the target compound with a surrogate. | To increase resistance to protease degradation and modulate backbone geometry. researchgate.net |

Introduction of Reporter Groups for Spectroscopic Probes and Imaging Research

To visualize and track the distribution and interaction of 2-Amino-2-(oxan-4-yl)propanoic acid or its peptidomimetic derivatives in biological systems, reporter groups are covalently attached. nih.gov These groups, such as fluorophores, allow for detection using various spectroscopic and imaging techniques. Fluorescent amino acids have become invaluable tools for constructing fluorescent peptides and proteins with minimal structural perturbation.

The choice of reporter group depends on the intended application:

Fluorescent Dyes: For fluorescence microscopy and spectroscopy, dyes like nitrobenzoxadiazole (NBD) or BODIPY derivatives can be used. nih.govresearchgate.net These are typically attached to the N-terminus of a peptide or a reactive side chain. The synthesis of fluorescent amino acids can be achieved by reacting the amino acid with a fluorescent dye, like NBD-Cl, under mild conditions. nih.gov

Positron Emitters: For in vivo imaging using Positron Emission Tomography (PET), a positron-emitting isotope such as Fluorine-18 (¹⁸F) is incorporated. nih.govnih.gov This allows for non-invasive, real-time tracking of the molecule's biodistribution in a living organism. nih.gov The synthesis of ¹⁸F-labeled amino acids often involves nucleophilic substitution on a suitable precursor molecule. nih.gov

These labeled analogues serve as powerful probes to study cellular uptake, target engagement, and pharmacokinetics.

Table 2: Examples of Reporter Groups for Labeling

| Reporter Group Class | Specific Example | Detection Method | Research Application |

|---|---|---|---|

| Organic Fluorophore | Nitrobenzoxadiazole (NBD) | Fluorescence Microscopy/Spectroscopy | Real-time imaging of cellular uptake and transport. nih.gov |

| Organic Fluorophore | BODIPY | Fluorescence Microscopy/Spectroscopy | Site-specific labeling for studying peptide-membrane interactions. researchgate.net |

| Positron Emitter | Fluorine-18 (¹⁸F) | Positron Emission Tomography (PET) | In vivo tumor imaging and biodistribution studies. nih.govnih.gov |

Preparation of Isotope-Labeled Analogues for Mechanistic and Tracer Studies

Stable isotope labeling is a non-radioactive method used to trace the metabolic fate of molecules and elucidate reaction mechanisms. chempep.com By replacing atoms such as ¹²C, ¹H, or ¹⁴N with their heavier stable isotopes (¹³C, ²H/D, or ¹⁵N, respectively), the resulting analogue can be distinguished from its natural counterpart by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com

This strategy is central to several research areas:

Metabolic Tracing: Labeled amino acids can be introduced into cell cultures or organisms to track their incorporation into newly synthesized proteins or their conversion into other metabolites.

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use labeled amino acids to create an internal standard for the precise quantification of protein expression changes between different cell populations.

Mechanistic Studies: Isotope labeling can help determine the mechanism of enzymatic reactions by revealing which chemical bonds are broken or formed during a transformation. nih.gov

The synthesis of stable isotope-labeled amino acids can be achieved through chemical synthesis using isotopically enriched precursors or through biological methods where microorganisms are grown on labeled media. chempep.commdpi.com

Table 3: Common Stable Isotopes and Their Applications in Tracer Studies

| Isotope | Natural Abundance | Detection Method | Application |

|---|---|---|---|

| Carbon-13 (¹³C) | ~1.1% | Mass Spectrometry, NMR | Tracing metabolic pathways, quantitative proteomics (SILAC). chempep.com |

| Nitrogen-15 (¹⁵N) | ~0.4% | Mass Spectrometry, NMR | Studying protein synthesis and turnover, mechanistic studies. chempep.com |

| Deuterium (²H or D) | ~0.02% | Mass Spectrometry, NMR | Probing reaction mechanisms, altering metabolic rates (kinetic isotope effect). medchemexpress.com |

Investigation of Structure-Activity Relationships (SAR) Focused on Mechanistic Insights

Structure-Activity Relationship (SAR) studies are a systematic process used in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. researchgate.net By synthesizing and testing a series of related analogues, researchers can identify the key molecular features, or pharmacophores, that are essential for the desired effect. mdpi.com

For 2-Amino-2-(oxan-4-yl)propanoic acid, a focused SAR study would involve the synthesis of derivatives with systematic modifications to its core structure. The goal is to gain mechanistic insights into its interaction with a biological target. Key modifications could include:

Oxane Ring Modification: Altering the ring size (e.g., to cyclopentyl or cycloheptyl), introducing substituents on the ring, or replacing the oxygen atom with other heteroatoms (e.g., sulfur or nitrogen) to probe the importance of the ring's size, conformation, and hydrogen-bonding capacity.

Amino Acid Backbone Alteration: Modifying the distance between the amino and carboxyl groups or methylating the alpha-carbon to investigate the spatial and steric requirements for activity.

Side Chain Variation: Changing the point of attachment to the oxane ring or altering the linker between the ring and the alpha-carbon.

The biological activity of each synthesized analogue is then evaluated in relevant assays. The resulting data helps build a model that connects specific structural changes to changes in activity, providing a clearer understanding of the molecular mechanism of action. mdpi.com

Table 4: Framework for a Hypothetical SAR Study

| Molecular Region | Proposed Modification | Rationale for Mechanistic Insight |

|---|---|---|

| Oxane Ring | Replace oxygen with sulfur (thiane). | To assess the role of the heteroatom's hydrogen bond accepting ability. |

| Oxane Ring | Introduce a hydroxyl group at the C1 position. | To explore potential new hydrogen bonding interactions with the target. |

| Propanoic Acid Backbone | Synthesize the corresponding β-amino acid analogue. | To determine the importance of the relative positioning of the amino and carboxyl groups. |

| Amino Group | Prepare the N-methylated derivative. | To probe the role of the primary amine as a hydrogen bond donor. |

Advanced Analytical Methodologies for Research Applications

Development of Chiral Separation Techniques for Enantiomeric Purity Assessment

The presence of a stereocenter at the α-carbon of 2-Amino-2-(oxan-4-yl)propanoic acid means it exists as a pair of enantiomers. As these enantiomers can exhibit different pharmacological activities, the development of robust chiral separation techniques is critical for assessing the enantiomeric purity of research batches. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is a predominant technique. For non-proteinogenic amino acids like the title compound, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective for separating the underivatized molecule. researchgate.netajrconline.org These columns operate in polar ionic, polar organic, or reversed-phase modes, offering versatility. Zwitterionic and crown-ether based CSPs also show utility in resolving native amino acid enantiomers. nih.govsigmaaldrich.com

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Principle |

|---|---|---|---|---|

| Direct HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Water:Methanol:Formic Acid | UV, MS | Enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. |

| Direct HPLC | Zwitterionic (e.g., Cinchona alkaloid-derived) | Methanol with low percentage of water and additives (e.g., acids/bases) | UV, MS | Utilizes a combination of anion-exchange and cation-exchange interactions for chiral recognition. nih.gov |

| Indirect HPLC | Standard Achiral (e.g., C18) | Acetonitrile/Water Gradient | UV, Fluorescence | Analyte is first derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which are then separated on a standard column. uts.edu.au |

Chiral Gas Chromatography (GC): Chiral GC offers high resolution and sensitivity but requires the amino acid to be chemically modified to increase its volatility. nihon-u.ac.jpmdpi.com This typically involves a two-step derivatization: esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). nihon-u.ac.jp The resulting volatile derivatives are then separated on a chiral column, such as one coated with a cyclodextrin derivative or Chirasil-L-Val. mdpi.comacs.org

Capillary Electrophoresis (CE): CE is a powerful technique for chiral separations due to its extremely high efficiency and low sample consumption. rsc.orgjove.com Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE). For amino acids, cyclodextrins (CDs) and their derivatives are the most common chiral selectors. rsc.orgacs.org The differential interaction of each enantiomer with the chiral selector as they move through the capillary results in different migration times, leading to their separation. rsc.org

Quantitative Analysis Methods for Research Samples

Accurate quantification of 2-Amino-2-(oxan-4-yl)propanoic acid hydrochloride in research samples, such as in vitro assay buffers or pharmacokinetic study matrices, is essential. Mass spectrometry-based methods, particularly when coupled with liquid or gas chromatography, provide the necessary sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative analysis of small molecules in complex biological matrices. nih.gov Separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining polar compounds like amino acids. uts.edu.au Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the precursor ion (the molecular ion of the analyte) and fragmenting it to produce a specific product ion. The transition from precursor to product ion is highly specific and allows for sensitive quantification even in the presence of interfering substances.

| Parameter | Description | Example for Amino Acid Analogues |

|---|---|---|

| Chromatography | HILIC or Reversed-Phase (with derivatization) | HILIC column with acetonitrile/ammonium (B1175870) formate gradient |

| Ionization | Electrospray Ionization (ESI) | Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitoring a specific precursor ion → product ion transition. |

| Precursor Ion (Q1) | Mass-to-charge ratio (m/z) of the molecular ion | [M+H]⁺ |

| Product Ion (Q3) | m/z of a characteristic fragment after collision-induced dissociation | Typically involves loss of water (H₂O) or the carboxyl group (COOH) |

| Internal Standard | Stable Isotope-Labeled (SIL) version of the analyte | e.g., ¹³C, ¹⁵N-labeled analyte |

Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis by GC-MS, the same derivatization procedures used for chiral GC are applied to ensure volatility. sigmaaldrich.comdss.go.th After separation on a non-chiral capillary column, the analyte is detected by a mass spectrometer, often operating in Selected Ion Monitoring (SIM) mode. researchgate.net In SIM, the instrument is set to detect only a few characteristic ions of the derivatized analyte, which significantly enhances sensitivity and selectivity compared to a full scan. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling in Research Batches

Identifying and characterizing impurities in research-grade batches of this compound is a critical aspect of quality control. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for this task. ajrconline.orgresearchgate.net Impurities can arise from starting materials, intermediates, by-products of the synthetic route, or degradation of the final compound.

Forced degradation studies are often performed to intentionally stress the compound under conditions such as high temperature, extreme pH, oxidation, and photolysis to predict potential degradation pathways and products. formulationbio.combiopharmaspec.combiopharminternational.com

LC-MS/MS is a primary tool for impurity profiling. nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the determination of elemental compositions for unknown impurities, facilitating their structural elucidation. The combination of chromatographic retention time, accurate mass, and MS/MS fragmentation patterns allows for the confident identification of process-related impurities and degradation products. mdpi.com

| Impurity Type | Potential Source | Analytical Technique | Key Information Provided |

|---|---|---|---|

| Unreacted Starting Materials | Incomplete synthesis reaction | LC-MS/MS, GC-MS | Detection of known precursor compounds. |

| Synthetic By-products | Side reactions during synthesis | LC-HRMS (TOF, Orbitrap) | Accurate mass for formula determination and MS/MS for structural fragments. |

| Enantiomeric Impurity | Incomplete stereoselective synthesis or racemization | Chiral HPLC, Chiral GC | Quantification of the undesired enantiomer. |

| Degradation Products | Instability (hydrolysis, oxidation) | LC-MS/MS from forced degradation studies | Identification of products formed under stress conditions (e.g., oxidative adducts). |

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Research Screening

As research progresses, the need for faster analysis with smaller sample volumes becomes paramount. Microfluidic platforms, or "lab-on-a-chip" systems, integrate analytical functions like sample injection, separation, and detection onto a single microfabricated chip. acs.org

Microchip Capillary Electrophoresis (MCE) is particularly well-suited for the rapid chiral analysis of amino acids. nihon-u.ac.jpmdpi.com By fabricating microchannels in materials like glass, separations that take many minutes in conventional CE can be completed in a fraction of the time, often in under a minute. acs.org This is achieved by using shorter separation channels and applying higher electric fields. nihon-u.ac.jp Chiral selectors, such as γ-cyclodextrin, are incorporated into the running buffer to enable enantiomeric resolution. acs.org The high speed and minimal sample/reagent consumption make MCE an ideal platform for high-throughput screening of enantiomeric purity in synthetic chemistry research, allowing for rapid optimization of reaction conditions.

| Parameter | Conventional Capillary Electrophoresis (CE) | Microchip Electrophoresis (MCE) |

|---|---|---|

| Platform | Fused-silica capillary (typically 30-100 cm) | Microfabricated channels on a glass chip (typically 1-10 cm) acs.org |

| Analysis Time | 10-30 minutes | < 5 minutes, often seconds acs.org |

| Sample Volume | Nanoliters | Picoliters |

| Throughput | Low to Medium | High |

| Application | Standard purity assessment | High-throughput screening, reaction monitoring |

Future Research Directions and Translational Potential

Exploration of Novel Bio-conjugation Strategies

The development of novel bioconjugation methods is critical for creating advanced therapeutics, diagnostics, and research tools. wm.edu The incorporation of unnatural amino acids (UAAs) with unique chemical functionalities is a key strategy in this field. wm.edutandfonline.com 2-Amino-2-(oxan-4-yl)propanoic acid hydrochloride can serve as a valuable scaffold for new conjugation chemistries.

Future research could focus on functionalizing the oxane ring to introduce bio-orthogonal handles, such as azides or alkynes, for "click" chemistry reactions. tandfonline.com This would allow for the site-specific attachment of payloads like drugs, imaging agents, or polymers to peptides and proteins containing this amino acid, without interfering with the native amino acid residues. nih.govrsc.org The conformational rigidity imparted by the oxane ring could also strategically position the conjugated payload, potentially enhancing its interaction with its target.

Another avenue involves leveraging the ether oxygen of the oxane ring. While less reactive than other functional groups, its potential for specific coordination or hydrogen bonding could be explored for novel, selective labeling techniques under specific catalytic conditions. The development of such strategies would expand the chemical toolbox available for creating homogenous and well-defined bioconjugates. wm.eduresearchgate.net

Table 1: Potential Bioconjugation Strategies

| Strategy | Approach | Potential Application |

|---|---|---|

| Ring Functionalization | Introduction of bio-orthogonal groups (azides, alkynes) onto the oxane ring. | Site-specific drug conjugation for Antibody-Drug Conjugates (ADCs). nih.gov |

| Ether-Directed Chemistry | Development of catalysts to selectively target the ether oxygen for labeling. | Creation of novel probes for imaging or diagnostics. |

| Spatial Scaffolding | Using the rigid structure to control the positioning of attached molecules. | Enhancing the efficacy of therapeutic peptides by optimizing payload presentation. |

Application in Supramolecular Chemistry and Materials Science Research

Self-assembling peptides are a cornerstone of bottom-up nanotechnology, used to create functional biomaterials for tissue engineering, drug delivery, and more. nih.govnih.gov The primary sequence of amino acids dictates the self-assembly process. nih.gov The inclusion of conformationally constrained, non-natural amino acids like this compound can profoundly influence the resulting supramolecular structures.

The rigid oxane ring can act as a "turn-inducer" or a stabilizing element within a peptide sequence, directing the formation of specific secondary structures like β-sheets or helices, which are often precursors to larger assemblies. nih.gov This control over molecular conformation could lead to the rational design of novel nanomaterials, such as:

Hydrogels: Peptides incorporating this amino acid could self-assemble into nanofibrous networks that form mechanically stable hydrogels at physiological conditions, suitable for 3D cell culture or as carriers for regenerative medicine. nih.gov

Nanotubes: The use of cyclic structures in peptides is a known strategy to promote the formation of nanotubular architectures through intermolecular hydrogen bonding. nih.gov The oxane ring could facilitate such arrangements.

Amphiphilic Systems: By incorporating this amino acid into sequences with alternating hydrophobic and hydrophilic residues, novel amphiphiles could be designed that self-assemble into micelles, vesicles, or other nanostructures for drug encapsulation and delivery. nih.gov

Future research would involve synthesizing peptide libraries with this compound to systematically study how its presence, position, and stereochemistry affect the morphology and properties of the resulting nanomaterials. researchgate.net

Advanced Mechanistic Investigations into Broader Biological System Interactions

The tetrahydropyran (B127337) (THP) ring is a prevalent motif in numerous biologically active natural products and FDA-approved drugs, highlighting its importance as a pharmacophore. nih.govacs.org The incorporation of the THP-containing amino acid, this compound, into peptides or small molecules provides a powerful tool for mechanistic studies.

By replacing a natural amino acid with this constrained analogue, researchers can lock a peptide backbone into a specific conformation. researchgate.netlifechemicals.com This approach is invaluable for:

Elucidating Bioactive Conformations: It can help determine the precise three-dimensional structure a peptide must adopt to bind to its biological target (e.g., a receptor or enzyme). researchgate.net This is a critical step in rational drug design.

Probing Protein-Protein Interactions (PPIs): Many PPIs are mediated by short, flexible peptide segments. Stabilizing these segments in their bound conformation using constrained amino acids can lead to potent and selective inhibitors.

Investigating Metabolic Stability: The unnatural structure is expected to confer resistance to enzymatic degradation by proteases, which can be systematically studied to understand how such modifications improve the pharmacokinetic properties of peptide-based drugs. lifechemicals.com

Future work would focus on synthesizing peptidomimetics containing this amino acid and using advanced biophysical techniques (e.g., NMR spectroscopy, X-ray crystallography) to study their structure and interactions with therapeutically relevant proteins, such as HIV protease, where THP-containing inhibitors have shown efficacy. nih.gov

Development of the Compound and its Analogues as Research Tools for Complex Biological Problems

Beyond direct therapeutic applications, this compound and its derivatives have significant potential as research tools or chemical probes to investigate complex biological questions. acs.orgnih.gov

The development of a synthetic route that allows for the facile creation of analogues is a key first step. acs.orgnih.gov This would enable the creation of a toolkit of specialized probes.

Table 2: Potential Research Tool Analogues

| Analogue Type | Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine) to the oxane ring. | Visualizing the localization and trafficking of a target protein within living cells. |

| Affinity-Based Probe | Incorporation of a biotin (B1667282) tag for affinity purification. | Identifying the binding partners of a specific peptide or protein (target deconvolution). |

| Photo-crosslinker | Introduction of a photoreactive group (e.g., diazirine, benzophenone). | Covalently trapping and identifying transient protein-protein interactions upon UV irradiation. |

| Radiolabeled Tracer | Synthesis with isotopic labels (e.g., ¹⁴C, ³H) or for PET imaging (e.g., ¹⁸F). | Quantifying biodistribution and receptor occupancy in preclinical studies. |

These tools would empower researchers to dissect complex signaling pathways, validate drug targets, and gain a deeper understanding of cellular mechanics. The modular nature of peptide synthesis allows for the straightforward incorporation of these custom-designed amino acid analogues into specific sequences, providing highly tailored probes for a multitude of biological inquiries. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-(oxan-4-yl)propanoic acid hydrochloride, and how can purity be ensured?

Synthesis typically involves coupling reactions between oxan-4-ylmethylamine derivatives and propanoic acid precursors. A common method includes:

- Starting Materials : Oxan-4-ylmethylamine and activated propanoic acid esters (e.g., ethyl chloroacetate) .

- Reaction Conditions : Conducted under inert atmosphere (N₂/Ar) with catalysts like palladium for cross-coupling or acid/base mediation for condensation .

- Purification : Crystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to achieve ≥95% purity .

- Characterization : Confirm structure via ¹H/¹³C NMR (D₂O or DMSO-d6), FT-IR (amide I/II bands), and mass spectrometry (ESI-MS for molecular ion peaks) .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Key parameters include:

- Solubility : Test in polar solvents (water, DMSO) and non-polar solvents (hexane) at 25°C. Data from suggests moderate aqueous solubility (~50 mg/mL).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation .

- Chirality : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and confirm optical purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of halogenated analogs?

Structural analogs with halogen substitutions (e.g., bromine/fluorine) show varying bioactivity due to:

- Electronic Effects : Electron-withdrawing halogens (e.g., -F) increase electrophilicity, enhancing receptor binding affinity .

- Steric Effects : Bulkier halogens (e.g., -Br) at the 5-position hinder interactions with hydrophobic enzyme pockets .

Methodological Approach : - Perform molecular docking (AutoDock Vina) to compare binding modes of analogs.

- Validate with in vitro assays (e.g., IC₅₀ measurements against target enzymes) .

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

Racemization risks arise during acidic/basic steps. Mitigation strategies include:

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce base-catalyzed enantiomerization .

- Enantioselective Catalysts : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases) for stereocontrol .

- In Situ Monitoring : Track optical rotation or use circular dichroism (CD) spectroscopy during synthesis .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

The amino and oxan-4-yl groups enable dual interactions:

- Hydrogen Bonding : The amino group binds catalytic residues (e.g., aspartic acid in proteases) .

- Hydrophobic Effects : The oxan-4-yl moiety stabilizes interactions with lipid-rich enzyme pockets .

Experimental Validation : - Mutagenesis studies (alanine scanning) to identify critical binding residues.

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Methodological Challenges

Q. How to address discrepancies in analytical data between batches?

Common issues include residual solvents or by-products. Solutions:

- Standardized Protocols : Use identical HPLC gradients (e.g., 10–90% MeCN in H₂O with 0.1% TFA over 20 min) .

- Spiking Experiments : Add known impurities (e.g., unreacted oxan-4-ylmethylamine) to confirm retention times .

- Batch Comparison : Statistical analysis (PCA) of NMR/LC-MS datasets to identify outlier batches .

Q. What in silico tools predict the compound’s metabolic stability?

Tools like SwissADME or Schrödinger’s QikProp assess:

- CYP450 Metabolism : Predict sites of oxidation (e.g., oxan-4-yl ring) .

- Half-Life Estimation : Use machine learning models trained on pharmacokinetic data .

Validation : Compare predictions with in vitro liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.